N-[3-(aminomethyl)phenyl]-3-fluorobenzamide
Description
N-[3-(Aminomethyl)phenyl]-3-fluorobenzamide is a benzamide derivative featuring a fluorine atom at the meta position of the benzoyl group and a 3-(aminomethyl)phenyl substituent on the amide nitrogen. Its structure combines a polar aminomethyl group, which enhances solubility, with a fluorine atom that influences electronic properties and bioavailability.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-5-2-4-11(8-12)14(18)17-13-6-1-3-10(7-13)9-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIWZKMAVINMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 3-(aminomethyl)aniline. The process can be carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
N-[3-(aminomethyl)phenyl]-3-fluorobenzamide serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for versatile modifications that are valuable in synthetic organic chemistry. Its role as a synthetic intermediate is vital for developing novel compounds with specific functionalities.
Biology
The compound's biological activity is primarily mediated through its interaction with specific enzymes and receptors. Its applications in biological research include:
- Enzyme Interaction Studies : The compound can bind to enzymes, modulating their activity. This property is particularly useful in drug discovery and development, where enzyme inhibition is a target for therapeutic intervention.
- Anticancer Research : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines. For example, derivatives of this compound have shown enhanced cytotoxic effects compared to established chemotherapeutics like bleomycin .
Pharmaceutical Development
This compound is explored as a lead compound in drug discovery. Its unique structural characteristics allow for modifications that can enhance pharmacokinetic properties and biological activity. The presence of the fluorine atom is known to influence the stability and selectivity of drug candidates, making this compound particularly promising in pharmaceutical applications .
Cytotoxicity Assays
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against specific tumor cell lines. For instance:
- Study Findings : Compounds showed enhanced apoptosis induction through interactions with cellular pathways, indicating potential for further development as anticancer agents .
Enzyme Interaction Studies
Research utilizing molecular docking techniques has indicated that this compound interacts effectively with key metabolic enzymes:
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the aminomethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between N-[3-(aminomethyl)phenyl]-3-fluorobenzamide and its analogs:
Key Observations:
- Aminomethyl vs. Trifluoromethyl: The aminomethyl group in the target compound improves water solubility compared to the trifluoromethyl group in 3-Amino-N-(3-trifluoromethyl-phenyl)benzamide, which increases lipophilicity and may enhance blood-brain barrier penetration .
- Complex Derivatives : Compounds with extended alkyl chains (e.g., ) show improved pharmacokinetics but face synthetic challenges due to multi-step synthesis .
Target Compound:
- The aminomethyl group may facilitate hydrogen bonding with enzymes like kinases or proteases, making it a candidate for cancer therapy or antiviral research.
Analogs:
- 3-Amino-N-(3-trifluoromethyl-phenyl)benzamide: The CF₃ group enhances hydrophobic interactions, suitable for targets like HIV-1 protease or HCV NS3-4A protease .
- Berotralstatum (CAS 1809010-50-1) : A structurally complex benzamide with a pyrazole core, acting as a kallikrein inhibitor. Its design prioritizes target specificity over broad solubility .
Biological Activity
N-[3-(aminomethyl)phenyl]-3-fluorobenzamide, an organic compound with the molecular formula C14H13FN2O, has garnered attention in scientific research due to its notable biological activity. This compound features a unique structural arrangement that includes an aminomethyl group and a fluorobenzamide moiety, which contribute to its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Aminomethyl Group : Enhances hydrogen bonding capabilities.
- Fluorine Atom : Modifies physicochemical properties, potentially increasing binding affinity to biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Binding : The compound can bind to various enzymes, modulating their activity. The fluorine atom may enhance selectivity and affinity for certain targets.
- Protein Interaction : Its structure allows for effective interactions with protein binding sites, which is crucial for its biological effects.
Biological Activity and Applications
This compound has shown potential in several areas:
- Anticancer Research : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, derivatives have been tested for cytotoxicity against cancer cell lines, showing promising results compared to standard treatments .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be leveraged in therapeutic applications, particularly in cancer treatment where enzyme modulation plays a critical role .
- Drug Development : Its unique structural features make it a suitable candidate for the development of new pharmaceuticals targeting various diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound showed enhanced cytotoxic effects against specific tumor cell lines compared to established drugs like bleomycin. The mechanism involved apoptosis induction through interaction with cellular pathways .
- Enzyme Interaction Studies : Research indicated that this compound interacts effectively with key enzymes involved in metabolic pathways. These interactions were characterized using molecular docking studies, revealing significant binding affinities .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is provided in the table below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[3-(aminomethyl)phenyl]-4-fluorobenzamide | C15H14FN2O | Similar structure but different fluorine position |
| N-(4-acetylphenyl)-3-fluorobenzamide | C15H12FNO2 | Contains an acetyl group instead of an aminomethyl group |
| N-(2,6-dioxo-3-piperidyl)-2-fluoro-4-nitrobenzamide | C15H12FNO4 | Contains nitro and piperidine moieties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
